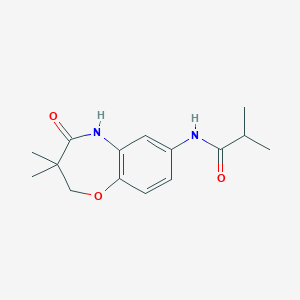
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an amino group attached to a succinate backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-tert-Butyl 1-methyl 2-aminosuccinate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl ester: This step involves the reaction of succinic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Introduction of the methyl group: The next step involves the alkylation of the ester with a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-tert-Butyl 1-methyl 2-aminosuccinate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The pathways involved may include:
Enzyme catalysis: The compound binds to the active site of an enzyme, facilitating the conversion of substrates to products.
Receptor binding: The compound may interact with cellular receptors, triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-4-tert-Butyl 1-methyl 2-aminosuccinate: The enantiomer of the compound with a different stereochemistry.
4-tert-Butyl 1-methyl 2-aminosuccinate: The racemic mixture containing both (S) and ® enantiomers.
4-tert-Butyl 1-methyl succinate: A similar compound lacking the amino group.
Uniqueness
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the amino group also adds to its versatility in chemical reactions and applications.
Properties
CAS No. |
2673-19-0; 39895-10-8 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.238 |
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3/t6-/m0/s1 |
InChI Key |
CWARULQNYJKOMP-LURJTMIESA-N |
SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)




![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B2522478.png)

![2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2522483.png)
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2522484.png)
![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)
![8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522486.png)

